tert-Butyl (4-(2-oxoethyl)tetrahydro-2H-pyran-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

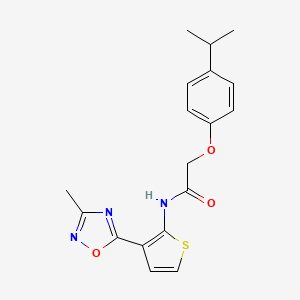

The compound “tert-Butyl (4-(2-oxoethyl)tetrahydro-2H-pyran-4-yl)carbamate” is a derivative of N-Boc piperazine . It has a molecular weight of 244.29 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl carbamate with various aryl halides in a palladium-catalyzed process . This compound can also be synthesized from N-Boc piperazine derivatives, which serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Chemical Reactions Analysis

This compound undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents . Cycloadditions afford the 5-substituted bicyclic lactone cycloadducts regardless of the electronic nature of the dienophile .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 244.29 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Organic Optoelectronic Applications : A study by Hu et al. (2013) explored the synthesis and photophysical properties of pyrenes functionalized with tert-butyl groups. These compounds, due to their photophysical properties, are potential candidates for applications in organic optoelectronic devices like OLEDs.

Cycloaddition Reactions in Organic Synthesis : The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in cycloaddition reactions was investigated by González et al. (2013). This research is significant for understanding the synthesis of complex organic structures, which could have implications in pharmaceutical and synthetic chemistry.

Optical Properties for Display Applications : Research by Kurban and Gündüz (2017) on DCJTB dye, which includes tert-butyl groups, focused on its electronic, optical, and spectroscopic properties for OLED display applications. This study provides insights into the use of such compounds in the field of display technology.

Solid and Solution Phase Synthesis : A new reagent involving a tert-butyl group was developed by Yong et al. (1999) for the synthesis of protected guanidines. This advancement is relevant for streamlining synthetic processes in chemistry.

Stereoselective Synthesis of Heterocycles : Brawn and Panek (2009) conducted a study on the use of tert-butyl carbamate for the stereoselective synthesis of dihydropyrroles and dihyrooxazines, which are important in the development of new pharmaceuticals and materials (Brawn & Panek, 2009).

Preparation of tert-Butyl Carbamates : A method for preparing tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, which has advantages in terms of simplicity and efficiency, was described by Li et al. (2015). This research contributes to the field of synthetic chemistry, particularly in the preparation of carbamate derivatives.

Photocatalytic Applications : Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process, demonstrating its potential in photocatalysis and organic synthesis (Wang et al., 2022).

Cyclic Voltammetry in Reductive Cleavage : A study on the facilitated reduction of tert-butyl acylcarbamates using cyclic voltammetry was conducted by Ragnarsson et al. (2001). This research is significant for understanding the electrochemical properties of these compounds.

Safety and Hazards

Direcciones Futuras

The compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities . Therefore, the future directions for this compound could involve exploring its potential applications in drug discovery and development .

Mecanismo De Acción

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Mode of Action

It’s known that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing various biological activities .

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound’s predicted properties include a density of 1035±006 g/cm3, a boiling point of 2372±230 °C, and a vapor pressure of 00454mmHg at 25°C . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate”. The compound is sensitive to temperature and humidity . Therefore, it should be stored under appropriate conditions to maintain its stability and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVPVDYBHYHIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)